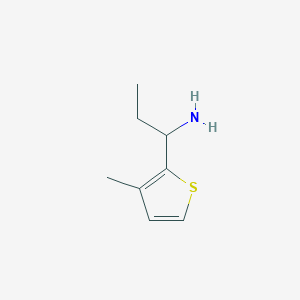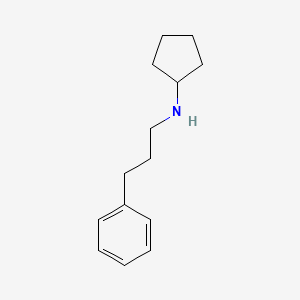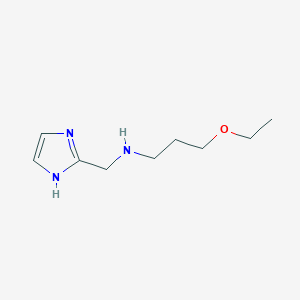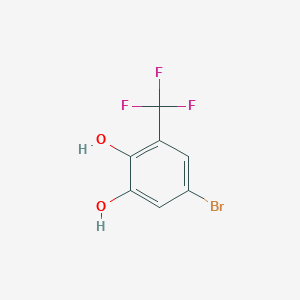![molecular formula C9H15NOS B13276770 (Furan-2-ylmethyl)[3-(methylsulfanyl)propyl]amine](/img/structure/B13276770.png)
(Furan-2-ylmethyl)[3-(methylsulfanyl)propyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Furan-2-ylmethyl)[3-(methylsulfanyl)propyl]amine is a chemical compound with the molecular formula C10H15NOS It is characterized by the presence of a furan ring, a methylsulfanyl group, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Furan-2-ylmethyl)[3-(methylsulfanyl)propyl]amine typically involves the reaction of furan-2-carbaldehyde with 3-(methylsulfanyl)propylamine. The reaction is carried out in the presence of a suitable catalyst and solvent under controlled temperature and pressure conditions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
(Furan-2-ylmethyl)[3-(methylsulfanyl)propyl]amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the furan ring to a tetrahydrofuran ring using reducing agents like lithium aluminum hydride.
Substitution: The amine group can undergo substitution reactions with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed under an inert atmosphere.
Substitution: Alkyl halides; reactions are conducted in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Tetrahydrofuran derivatives.
Substitution: Secondary or tertiary amines.
Scientific Research Applications
(Furan-2-ylmethyl)[3-(methylsulfanyl)propyl]amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Furan-2-ylmethyl)[3-(methylsulfanyl)propyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (Furan-2-ylmethyl)[3-(methylsulfanyl)ethyl]amine
- (Furan-2-ylmethyl)[3-(ethylsulfanyl)propyl]amine
- (Thiophen-2-ylmethyl)[3-(methylsulfanyl)propyl]amine
Uniqueness
(Furan-2-ylmethyl)[3-(methylsulfanyl)propyl]amine is unique due to the presence of both a furan ring and a methylsulfanyl group, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject of study in various research fields .
Properties
Molecular Formula |
C9H15NOS |
|---|---|
Molecular Weight |
185.29 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-3-methylsulfanylpropan-1-amine |
InChI |
InChI=1S/C9H15NOS/c1-12-7-3-5-10-8-9-4-2-6-11-9/h2,4,6,10H,3,5,7-8H2,1H3 |
InChI Key |
DLACHGZNOLVIJQ-UHFFFAOYSA-N |
Canonical SMILES |
CSCCCNCC1=CC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



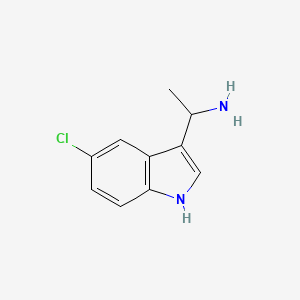
![5-(Bicyclo[2.2.1]heptan-2-YL)-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13276702.png)

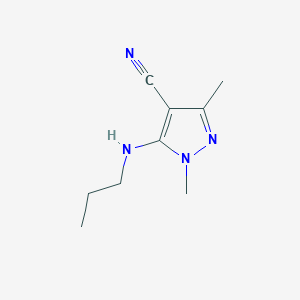


![N-[3-(Methylsulfanyl)phenyl]oxan-4-amine](/img/structure/B13276732.png)
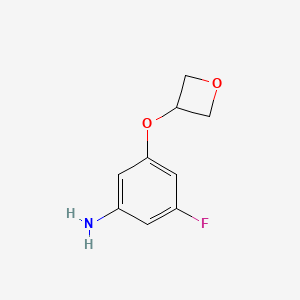
![[5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonyl chloride](/img/structure/B13276744.png)
